tert-Butyl ((1H-indol-3-yl)methyl)carbamate

Organic Synthesis Stability Building Block

In multi-step syntheses of indole alkaloids and CNS-targeted candidates, free tryptamine’s high reactivity and instability (LogP 1.01) cause side reactions, poor yields, and inverted stereocontrol. tert-Butyl ((1H-indol-3-yl)methyl)carbamate (CAS 60524-00-7) solves this: the Boc group masks the primary amine, enabling controlled, selective transformations while raising LogP to 2.4-critical for blood-brain barrier penetration. • Enantioselectivity: 97:3 e.r. with Boc protection vs. inverted selectivity when unprotected. • Purity: 98% HPLC, eliminating in-house purification for parallel synthesis. • Supply: Stocked in gram-to-kilogram quantities; ambient shipment reduces lead time. Researchers gain reproducible yields and enantiocontrol; procurement managers receive a ready-to-use, analytically certified intermediate for rapid project advancement.

Molecular Formula C14H18N2O2
Molecular Weight 246.3 g/mol
CAS No. 60524-00-7
Cat. No. B1314101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl ((1H-indol-3-yl)methyl)carbamate
CAS60524-00-7
Molecular FormulaC14H18N2O2
Molecular Weight246.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=CNC2=CC=CC=C21
InChIInChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-9-10-8-15-12-7-5-4-6-11(10)12/h4-8,15H,9H2,1-3H3,(H,16,17)
InChIKeyVEHKDBGCOVLARX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl ((1H-indol-3-yl)methyl)carbamate Overview


tert-Butyl ((1H-indol-3-yl)methyl)carbamate (CAS 60524-00-7) is a key synthetic intermediate belonging to the class of Boc-protected tryptamine derivatives. It features an indole core substituted at the 3-position with a methylamine group protected by a tert-butoxycarbonyl (Boc) group. This protection is critical for enabling multi-step organic syntheses by preventing unwanted reactions of the primary amine [1]. The compound is widely used as a building block in medicinal chemistry and drug discovery, particularly for the synthesis of complex indole alkaloids and phytoalexins [2].

Drawbacks of Unprotected Indole-3-methylamine


Direct substitution with unprotected indole-3-methylamine (tryptamine) or its N-alkylated derivatives is not feasible in multi-step syntheses due to the inherent instability and high reactivity of the free primary amine. Literature confirms that indole-3-methylamine is an unstable intermediate, which has significantly restricted its application in synthetic chemistry [1]. The Boc protecting group in tert-Butyl ((1H-indol-3-yl)methyl)carbamate effectively masks this reactivity, allowing for controlled and selective transformations. Furthermore, the choice of protecting group (Boc vs. acetyl, Fmoc, Cbz) profoundly influences the physicochemical properties and stereochemical outcomes of subsequent reactions, as demonstrated by the impact of Boc protection on enantioselectivity [2]. Therefore, selecting this specific protected derivative is not a trivial choice but a critical decision point for ensuring synthetic success.

tert-Butyl ((1H-indol-3-yl)methyl)carbamate Key Differentiators


Enhanced Stability Over Unprotected Analog

The primary differentiation of tert-Butyl ((1H-indol-3-yl)methyl)carbamate lies in its stability compared to the unprotected indole-3-methylamine. The latter is explicitly described in the literature as an unstable intermediate, which limits its direct use in complex syntheses [1]. The Boc-protected version serves as a stable and reliable precursor, enabling its use as a building block for phytoalexins and other complex molecules without the degradation issues associated with the free amine [1].

Organic Synthesis Stability Building Block

Improved Lipophilicity for Membrane Permeability

The Boc group substantially increases the lipophilicity of the molecule. The computed XLogP3 for tert-Butyl ((1H-indol-3-yl)methyl)carbamate is 2.4 [1], while the computed ACD/LogP for the unprotected indole-3-methylamine is 1.01 . This represents a 2.4-fold increase in the partition coefficient, indicating a greater propensity for the compound to cross biological membranes or partition into organic phases during extraction.

Drug Design Physicochemical Properties Lipophilicity

Reduced Hydrogen Bond Donor Count

The protection of the primary amine with a Boc group reduces the number of hydrogen bond donors (HBD) on the molecule. tert-Butyl ((1H-indol-3-yl)methyl)carbamate has an HBD count of 2 [1], whereas the unprotected indole-3-methylamine has an HBD count of 3 . A lower HBD count is generally associated with improved passive membrane permeability and oral bioavailability, as it reduces the desolvation penalty required for crossing lipid bilayers.

Drug Discovery ADME Hydrogen Bonding

Enhanced Enantioselectivity with Boc Protection

In a study on the asymmetric synthesis of spirooxindoles, the use of a Boc protecting group on the substrate nitrogen was directly compared to the use of an unprotected (NH free) substrate. The introduction of the Boc group was found to be critical for stereochemical control, affording the desired product with an excellent enantiomeric ratio (er) of 97:3. In stark contrast, the use of the NH-free substrates resulted in an inversion of stereochemical control [1]. This demonstrates the profound influence of the Boc group on the outcome of enantioselective reactions.

Asymmetric Synthesis Enantioselectivity Organocatalysis

High Purity and Reliable Quality Control

Commercial suppliers offer tert-Butyl ((1H-indol-3-yl)methyl)carbamate at high purity levels, typically 95% to 98% . The compound's identity and purity can be reliably confirmed by standard analytical techniques, with a published 1H NMR spectrum (300 MHz, DMSO-d6) providing a definitive reference for quality control . This level of purity and analytical characterization is essential for ensuring reproducible results in multi-step synthetic sequences, where the accumulation of impurities from early intermediates can derail a project.

Procurement Quality Control Analytical Chemistry

tert-Butyl ((1H-indol-3-yl)methyl)carbamate Applications


Complex Indole Alkaloid and Phytoalexin Synthesis

This compound is ideally suited as a stable and protected building block for the multi-step synthesis of complex natural products like phytoalexins, where the integrity of the primary amine must be preserved until a late-stage deprotection step [1]. Its high purity and reliable analytical profile ensure consistent yields in long synthetic sequences .

CNS-Penetrant Drug Candidate Design

With a significantly higher LogP (2.4) compared to its unprotected counterpart (1.01) [1], this Boc-protected intermediate is a preferred starting material for medicinal chemists designing drug candidates intended to cross the blood-brain barrier. The reduced hydrogen bond donor count further supports this application .

Enantioselective Synthesis with High Stereocontrol

In asymmetric synthesis, the presence of the Boc group is critical for achieving high stereoselectivity, as demonstrated by a direct comparison where a Boc-protected substrate gave a 97:3 enantiomeric ratio, while the unprotected analog resulted in inverted stereocontrol [1]. This makes it a strategic choice for projects where enantiomeric purity is a key success metric.

Accelerated Drug Discovery with High-Purity Building Blocks

For high-throughput synthesis and parallel medicinal chemistry efforts, sourcing this compound from reputable vendors at 95-98% purity [1] eliminates the need for preliminary purification and characterization, directly shortening the synthesis cycle and reducing project costs .

Technical Documentation Hub

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